N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Description
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide, a complex chemical compound, has been investigated for its potential applications in antitumor therapies. A study by Palmer et al. (1996) elaborated on the synthesis and hypoxic cell cytotoxicity of novel hypoxia-selective cytotoxins, which are crucial for targeting tumor cells in low oxygen environments, a common characteristic of solid tumors.
Chemical Synthesis and Derivatives
The compound's chemical structure has prompted investigations into its synthesis and the generation of derivatives. For instance, Balya et al. (2008) explored reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide, leading to derivatives potentially useful in various chemical applications.
Pharmacological Evaluation
The compound's framework is also used in creating pharmacologically active derivatives. Mistry and Desai (2006) reported the synthesis of compounds with antibacterial and antifungal activities, highlighting the potential of such structures in developing new drugs.
properties
IUPAC Name |
N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-29-18-8-5-15(11-19(18)30-2)21(28)26-22-25-17(13-31-22)12-20(27)24-10-9-14-3-6-16(23)7-4-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDSLCPTIAMQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide |
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